3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazo lidin-4-one
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Overview
Description
3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a molecular formula of C19H25N3O2S3 . This compound is notable for its unique structure, which includes a thiazolidinone ring, a piperazine moiety, and a phenylmethylene group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a suitable aldehyde to form an intermediate, which is then reacted with a thiazolidinone derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-[6-(4-Methyl-1-piperazinyl)-6-oxohexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-[6-(4-Methyl-1-piperazinyl)-6-oxohexyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H27N3O2S2 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H27N3O2S2/c1-22-12-14-23(15-13-22)19(25)10-6-3-7-11-24-20(26)18(28-21(24)27)16-17-8-4-2-5-9-17/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3/b18-16- |
InChI Key |
MZTVWPWFESWGHU-VLGSPTGOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
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